molecular formula C12H17N5 B1481642 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098013-41-1

1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1481642
CAS No.: 2098013-41-1
M. Wt: 231.3 g/mol
InChI Key: FHEMYQXZXWZFRM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its fused ring system, which includes an imidazo[1,2-b]pyrazole core, a cyclopentyl group, and a methyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide has diverse applications in scientific research. It is used in pharmaceutical drug discovery for its potential biological activity, materials science for its unique properties, and catalysis for its ability to facilitate chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

  • 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

These compounds share the imidazo[1,2-b]pyrazole core but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-8-10(11(13)14)12-16(6-7-17(12)15-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEMYQXZXWZFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
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1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
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1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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